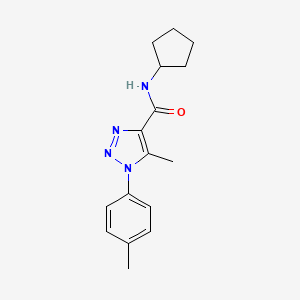![molecular formula C24H23N3O4S B2506428 N-(3-(5-(4-méthoxyphényl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phényl)méthanesulfonamide CAS No. 868155-29-7](/img/structure/B2506428.png)
N-(3-(5-(4-méthoxyphényl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phényl)méthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique chemical structure, which contains various aromatic and heterocyclic components
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is utilized in the synthesis of novel compounds with potential pharmaceutical applications.
Biology and Medicine
Biologically, this compound shows promise in targeting specific enzymes or receptors, making it a candidate for drug development, particularly in areas like cancer treatment and neurological disorders. Its structural analogs can inhibit or modulate biological pathways, offering therapeutic potential.
Industry
In industry, its derivatives are explored for use in materials science, particularly in the development of polymers with specific mechanical or thermal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide involves multiple steps, typically starting with the formation of the pyrazolo[1,5-c][1,3]oxazine core. Key intermediates are synthesized through reactions involving aromatic substitution, cyclization, and condensation processes. Reaction conditions often require precise control of temperature, pH, and the use of specific solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may scale up these synthetic routes using advanced techniques like continuous flow chemistry, which ensures higher yields and better control over reaction parameters. The use of automated reactors and real-time monitoring systems enhances the efficiency and safety of large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfone derivatives.
Reduction: : Reduction may lead to the formation of amine or alcohol functional groups.
Substitution: : Aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Reagents such as strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles are commonly used. Conditions vary from room temperature to elevated temperatures, often requiring inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Mécanisme D'action
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide exerts its effects by interacting with molecular targets such as enzymes and receptors. The interaction often involves binding to active sites or allosteric sites, altering the biological activity of these targets. Specific pathways influenced include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide: shares structural similarities with other compounds in the benzo[e]pyrazolo[1,5-c][1,3]oxazin family.
Uniqueness
With all that said, want to dive into one of these sections deeper?
Propriétés
IUPAC Name |
N-[3-[5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-19-12-10-16(11-13-19)24-27-22(20-8-3-4-9-23(20)31-24)15-21(25-27)17-6-5-7-18(14-17)26-32(2,28)29/h3-14,22,24,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMFOKPYFKGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)
![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)



![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)



![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)
